![molecular formula C17H18N2O5 B2498122 Ethyl 4-[(2-oxochromen-3-yl)carbonyl]piperazinecarboxylate CAS No. 325779-19-9](/img/structure/B2498122.png)
Ethyl 4-[(2-oxochromen-3-yl)carbonyl]piperazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to Ethyl 4-[(2-oxochromen-3-yl)carbonyl]piperazinecarboxylate often involves complex reactions with secondary amines leading to derivatives of piperazine. For example, the decyclization of certain carboxylates by the action of secondary amines can yield N,N′-disubstituted piperazine derivatives, showcasing the reactivity and versatility of piperazine structures in synthesis processes (Vasileva et al., 2018).
Molecular Structure Analysis
Structural analysis of piperazine derivatives, such as those containing ethyl 4-phenylthiocarbamoyl groups, has been carried out using spectroscopic and DFT techniques. These studies reveal the coordination modes and possible geometries of the complexes formed, providing insight into the spatial arrangement and electronic structure of these molecules (Prakash et al., 2014).
Chemical Reactions and Properties
The chemical behavior of piperazine derivatives under catalytic conditions can lead to novel reactions, such as carbonylation at a C−H bond in the piperazine ring. This reaction is significant as it opens new pathways for the functionalization of piperazine molecules, which is crucial for the development of novel compounds with potential biological activity (Ishii et al., 1997).
Physical Properties Analysis
The crystal structure of related compounds, such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, has been determined, revealing the conformation of the piperazine ring and the dihedral angles with adjacent structures. This information is crucial for understanding the physical properties of these compounds, which can influence their solubility, stability, and reactivity (Faizi et al., 2016).
Chemical Properties Analysis
Piperazine derivatives often exhibit a range of biological activities, due to their chemical properties. For example, compounds synthesized from piperazine structures have been evaluated for their antibacterial activities, indicating the potential of these molecules in the development of new therapeutic agents. The chemical properties of these compounds, including their reactivity and interaction with biological targets, are central to their potential applications (Desai & Chikhalia, 2005).
Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
Decyclization and Derivative Formation
Ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates, when reacted with secondary amines, produce 4-aryl-2-(thiophen-2-yl)-4-oxobutanamides. Specifically, reactions with piperazine yield N,N′-disubstituted piperazine derivatives, demonstrating the compound's utility in generating chemically diverse molecules (Vasileva et al., 2018).
Medicinal Chemistry Applications
Antimicrobial and Enzyme Inhibitory Activities
Derivatives of Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates exhibit antimicrobial, antilipase, and antiurease activities. These compounds, possessing various nuclei like 1,3-oxazol(idin)e and 1,3-thiazole, highlight the chemical's potential in creating therapeutic agents (Başoğlu et al., 2013).
Carbon Dioxide Capture
Concentrated aqueous piperazine, related to Ethyl 4-[(2-oxochromen-3-yl)carbonyl]piperazinecarboxylate, is resistant to thermal degradation and oxidation, making it a promising solvent for carbon dioxide capture in environmental applications (Freeman et al., 2010).
Biological Evaluation
Neuroprotective Drug Candidates
A novel compound, designed for Alzheimer's disease treatment, demonstrates neuroprotective properties, including acetylcholinesterase inhibition and antioxidant activity, showcasing the broader potential of piperazine derivatives in addressing neurodegenerative diseases (Lecanu et al., 2010).
Photoluminescence and Material Science
Coordination Polymers
Ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate forms complexes with Ni(II), Zn(II), and Cd(II), which have been studied using spectroscopic and DFT techniques, indicating applications in material science for creating functional materials with specific photophysical properties (Prakash et al., 2014).
Mécanisme D'action
Target of Action
Ethyl 4-(2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate, also known as Oprea1_801394 or Ethyl 4-[(2-oxochromen-3-yl)carbonyl]piperazinecarboxylate, is a compound with potential biological activities . .
Mode of Action
It’s known that the compound can react with hydrazine hydrate to form other compounds, such as malono-hydrazide .
Biochemical Pathways
It’s known that the compound can be used as a precursor in the syntheses of several heterocyclic compounds and hydrazones .
Propriétés
IUPAC Name |
ethyl 4-(2-oxochromene-3-carbonyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-2-23-17(22)19-9-7-18(8-10-19)15(20)13-11-12-5-3-4-6-14(12)24-16(13)21/h3-6,11H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZSKUKJKSYDSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2498042.png)

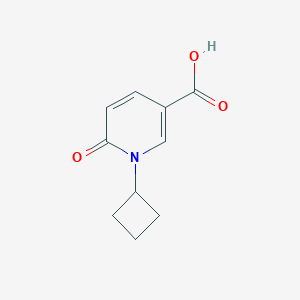
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide](/img/structure/B2498047.png)
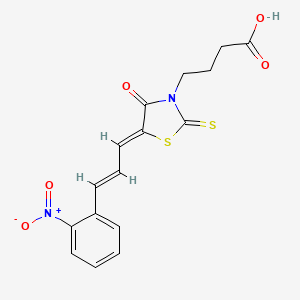
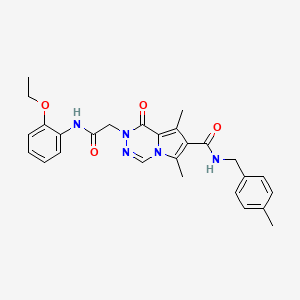
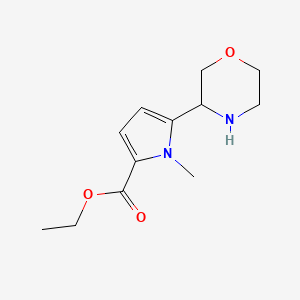
![2-({[Benzyl(ethyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2498052.png)
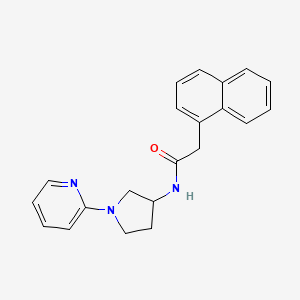

![N-[(1-Methyl-1,2,4-triazol-3-yl)methyl]prop-2-enamide](/img/structure/B2498057.png)
![2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2498059.png)
![Spiro[2.4]heptan-2-ylmethanamine;hydrochloride](/img/structure/B2498060.png)
![3-bromo-N-{2-[cyclopropyl(methyl)amino]ethyl}-6-fluoro-N-methylpyridine-2-carboxamide](/img/structure/B2498062.png)